molecular formula C12H10N4 B13885876 6-(Benzylamino)pyridazine-3-carbonitrile

6-(Benzylamino)pyridazine-3-carbonitrile

Cat. No.: B13885876
M. Wt: 210.23 g/mol
InChI Key: PHUWGRJUACCNEG-UHFFFAOYSA-N
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Description

6-(Benzylamino)pyridazine-3-carbonitrile is a heterocyclic compound that contains a pyridazine ring substituted with a benzylamino group at the 6-position and a carbonitrile group at the 3-position.

Preparation Methods

The synthesis of 6-(Benzylamino)pyridazine-3-carbonitrile typically involves the reaction of 6-chloropyridazine-3-carbonitrile with benzylamine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

6-(Benzylamino)pyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 6-(Benzylamino)pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

6-(Benzylamino)pyridazine-3-carbonitrile can be compared with other pyridazine derivatives, such as:

    6-(Phenylamino)pyridazine-3-carbonitrile: Similar structure but with a phenylamino group instead of a benzylamino group.

    6-(Methylamino)pyridazine-3-carbonitrile: Contains a methylamino group instead of a benzylamino group.

    6-(Ethylamino)pyridazine-3-carbonitrile: Contains an ethylamino group instead of a benzylamino group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-(benzylamino)pyridazine-3-carbonitrile

InChI

InChI=1S/C12H10N4/c13-8-11-6-7-12(16-15-11)14-9-10-4-2-1-3-5-10/h1-7H,9H2,(H,14,16)

InChI Key

PHUWGRJUACCNEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)C#N

Origin of Product

United States

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